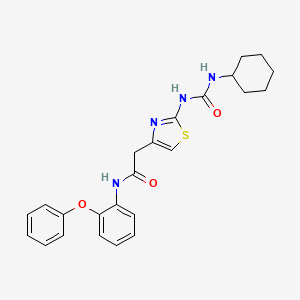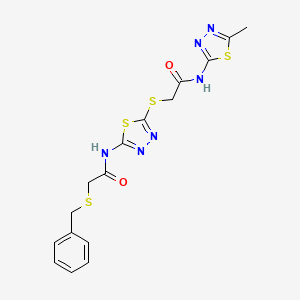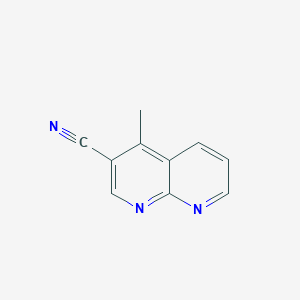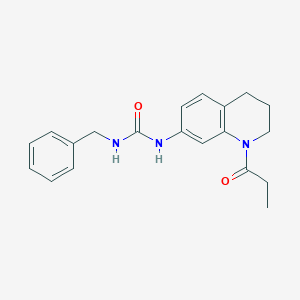
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have significant effects on various cellular processes, making it a valuable tool for studying biological systems.
Aplicaciones Científicas De Investigación
1. Glutaminase Inhibitors
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide derivatives have been researched as potent glutaminase inhibitors. Glutaminase is an enzyme crucial for glutamine metabolism, often targeted for therapeutic applications in cancer. These compounds show promise in inhibiting glutaminase and have been studied for their effects on cancer cell proliferation (Shukla et al., 2012).
2. Antimicrobial Agents
These compounds have been synthesized and evaluated for antimicrobial properties. Studies have focused on creating heterocyclic compounds incorporating elements like sulfamoyl moiety, aiming to enhance their effectiveness as antimicrobial agents (Darwish et al., 2014).
3. Antitumor Evaluation
Research into these compounds includes evaluating their antitumor properties. Various synthetic derivatives have been developed and tested against different cancer cell lines, showing significant potential for cancer treatment (Shams et al., 2010).
4. Hypoglycemic Activity
Some derivatives have been investigated for their potential hypoglycemic activities. These studies are crucial for exploring new therapeutic avenues in diabetes management (Nikalje et al., 2012).
5. Antifungal and Antibacterial Properties
Further research into these compounds includes their application as antifungal and antibacterial agents. Studies have demonstrated significant activity against a range of microbial strains, indicating their potential in addressing antibiotic resistance challenges (Turan-Zitouni et al., 2005).
Propiedades
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-22(27-20-13-7-8-14-21(20)31-19-11-5-2-6-12-19)15-18-16-32-24(26-18)28-23(30)25-17-9-3-1-4-10-17/h2,5-8,11-14,16-17H,1,3-4,9-10,15H2,(H,27,29)(H2,25,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRZWGANNHPPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)




![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)
![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)
